5-Bromo-2-fluoro-3-methylbenzaldehyde
Overview
Description
“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .
Scientific Research Applications
Synthesis Process Improvement
5-Bromo-2-fluoro-3-methylbenzaldehyde has been utilized in the synthesis of key intermediates for drug discoveries. An example includes the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the process chemistry laboratories successfully improved the original synthetic route by introducing the telescoping process. This improvement led to a reduction in isolation processes and an increase in total yield by 18%, while maintaining purity (Nishimura & Saitoh, 2016).
Spectroscopic Analysis and Molecular Properties
The compound has been a subject of study in spectroscopic analysis, as seen in the research of its analogs like 5-fluoro-2-methylbenzaldehyde. Density Functional Theory calculations, spectroscopic (FT-IR, FT-RAMAN) analysis, and molecular electrostatic potential analysis have been conducted to understand its vibrational frequencies and molecular structure (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Application in Multicomponent Transformations
It is also involved in multicomponent transformations, as seen in the study involving 3-methylbenzaldehyde and other compounds. The structure of the new compounds synthesized in these processes is established through various spectroscopic methods and has potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis of Derivatives
Furthermore, derivatives of this compound have been synthesized for various applications. This includes the highly stereoselective synthesis of 2-aminobenzylidene derivatives from 2-halobenzaldehydes, which shows the versatility of this compound in chemical synthesis (Xu et al., 2014).
Electrochemical Analysis
In the field of electrochemistry, derivatives of this compound have been analyzed for their electroactive properties. Studies have investigated the electrochemical behavior of derivatives like 2-hydroxy-5-bromobenzaldehyde polyacrylamide at the mercury electrode in aqueous media (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Applications in Fluorescent pH Sensors
Some derivatives of this compound have been used in the development of fluorescent pH sensors. These sensors have shown a significant increase in fluorescence intensity within specific pH ranges, making them valuable for studying biological organelles (Saha et al., 2011).
Environmental Transformations
Lastly, this compound's derivatives have been studied for their environmental transformations by anaerobic bacteria. These studies focus on the oxidation and reduction of the aldehyde group in various halogenated aromatic aldehydes, revealing potential environmental transformation pathways (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high GI absorption and BBB permeability, indicate its potential to interact with biomolecules within the gastrointestinal tract and the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes involved in the metabolism of xenobiotics . This can lead to changes in cellular metabolism and potentially affect cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can lead to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound may lead to respiratory irritation and skin corrosion . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industry.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has high GI absorption and BBB permeability, indicating its potential to be transported across the gastrointestinal tract and the blood-brain barrier . This can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682023 | |
Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903875-64-9 | |
Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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